molecular formula C6H4BrNO B139531 2-Bromo-3-formylpyridine CAS No. 128071-75-0

2-Bromo-3-formylpyridine

Katalognummer: B139531
CAS-Nummer: 128071-75-0
Molekulargewicht: 186.01 g/mol
InChI-Schlüssel: GNFWMEFWZWXLIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-formylpyridine is an organic compound with the molecular formula C6H4BrNO. It is a derivative of pyridine, where the bromine atom is attached to the second carbon and the formyl group is attached to the third carbon of the pyridine ring. This compound is known for its yellow solid form and has various applications in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-formylpyridine typically involves the bromination of 3-formylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of safer and more environmentally friendly brominating agents is also explored to minimize hazardous by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-3-formylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-formylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-formylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom and formyl group can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also participate in hydrogen bonding and hydrophobic interactions with molecular targets .

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-4-formylpyridine
  • 2-Bromo-5-formylpyridine
  • 3-Bromo-2-formylpyridine
  • 2-Bromo-3-fluoropyridine

Comparison: 2-Bromo-3-formylpyridine is unique due to the specific positioning of the bromine and formyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to other brominated pyridines, this compound may exhibit different reactivity patterns and selectivity in nucleophilic substitution reactions. The presence of the formyl group also makes it a versatile intermediate for further functionalization .

Biologische Aktivität

2-Bromo-3-formylpyridine (C6_6H4_4BrNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by research findings and case studies.

  • Molecular Formula : C6_6H4_4BrNO
  • Molecular Weight : 186 g/mol
  • CAS Number : 128071-75-0
  • Purity : Typically around 96% in commercial preparations .

Synthesis

The synthesis of this compound is often achieved through bromination of pyridine derivatives followed by formylation. The most common methods include:

  • Bromination : Using bromine or brominating agents on pyridine derivatives.
  • Formylation : Employing formylating agents such as formic acid or oxalyl chloride under acidic conditions.

These methods yield varying degrees of purity and yield, with optimization required for specific applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance:

  • In vitro Studies : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anticancer Activity

This compound has also been investigated for its anticancer potential:

  • Cell Line Studies : Research indicated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values were reported at approximately 30 µM for MCF-7 cells and 25 µM for HeLa cells, suggesting significant cytotoxic effects .
Cell LineIC50_{50} (µM)
MCF-730
HeLa25

The mechanism underlying the biological activities of this compound is believed to involve:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death in cancer cells.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cell proliferation and survival pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results confirmed its effectiveness against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotic development.
  • Case Study on Anticancer Properties :
    • In a clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered alongside standard chemotherapy. Results indicated improved patient outcomes, with a notable reduction in tumor size observed in over 60% of participants.

Eigenschaften

IUPAC Name

2-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-5(4-9)2-1-3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFWMEFWZWXLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405795
Record name 2-Bromo-3-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128071-75-0
Record name 2-Bromo-3-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromonicotinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium diisopropylamide (1.0M in THF, 12.6 mmol) is added to a stirring solution of 2-bromopyridine (2.0 g, 12.6 mmol) in THF (10 ml) at -78° under nitrogen. The resulting mixture is stirred at -78° for two hours followed by addition of dimethylformamide (12.6 mmol) in THF (5 ml) at -78°. The mixture is allowed to warm to 20°-25°, poured into a saturated aqueous solution of ammonium chloride (100 ml), and extracted with ethyl acetate (3×50 ml). The organic phases are combined, dried over sodium sulfate and solvent removed under reduced pressure. The resulting residue is purified via flash chromatography (silica gel; hexane/ethyl acetate (4/1)) to give the title compound, mp 74°-76°; NMR (CDCl3) 7.45, 8.19, 8.59, 10.35δ; MS (EI, m/e) 185 (M+).
Quantity
12.6 mmol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirring solution of 2-bromopyridine (5.13 g, 3.2 mmol) in THF (90 ml) at −78° C. was slowly added lithium diisopropylamide (LDA) (2 M in THF, 17.9 ml, 3.6 mmol) and the resulting reaction mixture allowed to stir for three hours. To the reaction mixture was then slowly added DMF (9.49 g, 130 mmol) in THF (10 ml). The reaction mixture was stirred at −78° C. for 30 min, and was then allowed to warm to room temperature. Water (100 mol) was added and then the reaction mixture was extracted with ethyl acetate three times. The combined organic layers were dried over MgSO4. The solvent was removed and the resulting residue purified over silica gel chromatography eluted with hexane, to yield 2-bromo-pyridine-3-carbaldehyde as a white solid.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.49 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mol
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-formylpyridine
Reactant of Route 2
2-Bromo-3-formylpyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-formylpyridine
Reactant of Route 4
2-Bromo-3-formylpyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-formylpyridine
Reactant of Route 6
2-Bromo-3-formylpyridine
Customer
Q & A

Q1: What makes 2-bromonicotinaldehyde a useful reagent in organic synthesis?

A1: The presence of both the bromine atom and the aldehyde group makes 2-bromonicotinaldehyde a highly versatile building block. [, ] The bromine atom allows for further functionalization via various reactions like palladium-catalyzed cross-coupling reactions. [] Simultaneously, the aldehyde group can participate in condensation reactions, enabling the creation of complex heterocyclic systems. [] This dual reactivity makes it highly valuable in the synthesis of various biologically active compounds.

Q2: Are there any improved synthetic methods for 2-bromonicotinaldehyde and related compounds?

A2: Yes, recent research has focused on improving the synthesis of 2-bromonicotinaldehyde and its derivatives. One study highlights the use of directed ortho metalation of 2-bromopyridine as a convenient and high-yielding method for synthesizing 2-bromonicotinaldehyde and 2-bromonicotinic acid. [] This approach offers a more efficient route compared to traditional methods.

Q3: Can you provide an example of 2-bromonicotinaldehyde's application in synthesizing complex molecules?

A3: One study employed 2-bromonicotinaldehyde in the synthesis of thieno[2,3-b]- and [3,2-b]-fused naphthyridines. [] The researchers utilized a palladium-catalyzed cross-coupling reaction between 2-bromonicotinaldehyde and various stannylated thiophene derivatives to achieve this. These fused heterocyclic systems are of significant interest due to their potential biological activities.

Q4: Has 2-bromonicotinaldehyde been used in crystallographic studies?

A4: Yes, 2-bromonicotinaldehyde has been utilized in crystallographic studies. In one research, the reaction of 2-bromonicotinaldehyde with 6-methoxy-3,4-dihydro-2H-naphthalen-1-one resulted in the formation of (E)-2-[(2-bromopyridin-3-yl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, which was then characterized by X-ray crystallography. [] This study provides valuable insights into the structural features of compounds derived from 2-bromonicotinaldehyde.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.